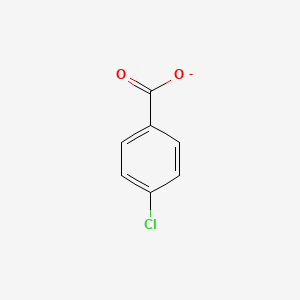

4-Chlorobenzoate

Descripción general

Descripción

4-chlorobenzoate is a chlorobenzoate that is the conjugate base of 4-chlorobenzoic acid. It has a role as a bacterial xenobiotic metabolite. It derives from a benzoate. It is a conjugate base of a 4-chlorobenzoic acid.

Aplicaciones Científicas De Investigación

Bioremediation

Role in Degradation Pathways

4-Chlorobenzoate is a significant intermediate in the microbial degradation of polychlorinated biphenyls (PCBs). Certain bacterial strains, such as Alcaligenes sp. strain ALP83, utilize this compound as a substrate to metabolize PCBs into less harmful substances. The degradation pathway involves the conversion of this compound into 4-hydroxybenzoate, which can then be further degraded to carbon dioxide and other benign products . This bioremediation process is crucial for detoxifying environments contaminated with chlorinated aromatic compounds.

Enzymatic Mechanisms

The enzymatic degradation of this compound is facilitated by specific enzymes like this compound:Coenzyme A ligase (CBL). This enzyme catalyzes the thioesterification of this compound, enhancing its reactivity and enabling further breakdown through microbial pathways. Mutations in the CBL enzyme have been engineered to improve its efficiency in catalyzing reactions with various chlorinated substrates, showcasing the potential for biotechnological applications in environmental cleanup .

Chemical Synthesis

Synthesis of Derivatives

this compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that possess biological activity. For instance, acyl thiourea derivatives synthesized from this compound have shown promising antibacterial and antifungal properties . These derivatives are characterized through spectroscopic methods and demonstrate enhanced biological activity compared to their parent compounds.

Medicinal Chemistry

In medicinal chemistry, compounds derived from this compound have been explored for their potential therapeutic effects. Research has indicated that certain derivatives exhibit significant inhibitory activity against enzymes like calf intestinal alkaline phosphatase, highlighting their potential use as pharmacological agents . The structural modification of this compound allows for the development of new drugs targeting various diseases.

Environmental Monitoring

Indicator of Pollution

Due to its stability and persistence in the environment, this compound is often used as an indicator compound for monitoring chlorinated pollutants. Its presence in soil and water samples can signal contamination from industrial activities involving chlorinated hydrocarbons. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound levels in environmental samples .

Data Tables

| Application Area | Description | Example Organisms/Compounds |

|---|---|---|

| Bioremediation | Degradation of PCBs using microbial pathways | Alcaligenes sp. strain ALP83 |

| Chemical Synthesis | Synthesis of biologically active derivatives | Acyl thiourea derivatives |

| Environmental Monitoring | Indicator for chlorinated pollutant presence | Soil and water analysis |

Case Study 1: PCB Degradation

A study demonstrated that Alcaligenes sp. strain ALP83 effectively degrades PCBs through a pathway involving this compound. The research highlighted how this strain converts chlorinated biphenyls into less toxic metabolites using enzymatic processes that include CBL activity .

Case Study 2: Synthesis of Antibacterial Agents

Research focused on synthesizing acyl thiourea derivatives from this compound revealed significant antibacterial properties against various pathogens. The study characterized these compounds using nuclear magnetic resonance (NMR) spectroscopy and evaluated their efficacy through inhibition assays .

Análisis De Reacciones Químicas

Hydrolysis

The ester bond in 4-chlorobenzoate derivatives can undergo hydrolysis in the presence of an acid or base, yielding 4-chlorobenzoic acid and the corresponding alcohol.

Reduction

This compound can be reduced to form the corresponding alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution

The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions. Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the chlorine atom.

This compound-CoA Ligase Catalyzed Reactions

This compound—CoA ligase (EC 6.2.1.33) is an enzyme that catalyzes the chemical reaction :

This enzyme belongs to the family of ligases, specifically those forming carbon-sulfur bonds as acid-thiol ligases. The systematic name of this enzyme class is this compound: CoA ligase. This enzyme participates in 2,4-dichlorobenzoate degradation and employs magnesium as a cofactor .

The mechanism of this compound: CoA ligase (CBL) catalysis involves two partial reactions. In conformation 1, CBL catalyzes the adenylation of this compound (4-CB) with ATP. In conformation 2, CBL catalyzes the formation of 4-CB-CoA from 4-CB-AMP and CoA .

Wild-type CBL is activated by Mg+2, and its kinetic mechanism supports the prediction that PP i dissociation must precede the switch from conformation 1 to conformation 2, and therefore CoA binding .

Suzuki-Miyaura Coupling Reaction

Methyl this compound undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of a bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .

Reaction with Organotin(IV) Chlorides

Dibutyltin(IV) di-4-chlorobenzoate, diphenyltin(IV) di-4-chlorobenzoate, and triphenyltin(IV) this compound can be synthesized from their respective chlorides . For instance, dibutyltin(IV) di-4-chlorobenzoate is prepared according to the following reaction scheme :

Table 1: Microanalytical data of organotin(IV) compounds synthesized

| Compound | Carbon (Calculated) | Hydrogen (Calculated) |

|---|---|---|

| $$(n-C4H9)2Sn(4 –C6H4(Cl)COO)2] | 48.2 (48.5) | 4.8 (4.8) |

| $$(C6H5)2Sn(4 –C6H4(Cl)COO)2] | 53.2 (53.4) | 3.3 (3.1) |

| $$(C6H5)3Sn(4 –C6H4(Cl)COO)] | 57.5 (57.6) | 3.8 (3.7) |

Table 2: Selected IR spectral data of the compounds synthesized (cm-1)

| Compound | Sn-O | Sn-O-C | Sn-Bu | C=O | C-H aliphatic | Phenyl |

|---|---|---|---|---|---|---|

| $$(n-C4H9)2Sn(4 –C6H4(Cl)COO)2] | 434.6 | 1029.2 | 674.9 | 1419.2, 1558.2 | 2954 – 2860 | – |

| $$(C6H5)2Sn(4 –C6H4(Cl)COO)2] | 591.1 | 1290.4 | – | 1596.7, 1690.3 | – | 1490.5; 725.7 |

| $$(C6H5)3Sn(4 –C6H4(Cl)COO)] | 765.50 | 1243.3 | – | 1558.3, 1631.6 | – | 1428.4; 729.4 |

Propiedades

Fórmula molecular |

C7H4ClO2- |

|---|---|

Peso molecular |

155.56 g/mol |

Nombre IUPAC |

4-chlorobenzoate |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1 |

Clave InChI |

XRHGYUZYPHTUJZ-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1C(=O)[O-])Cl |

SMILES canónico |

C1=CC(=CC=C1C(=O)[O-])Cl |

Sinónimos |

4-chlorobenzoate 4-chlorobenzoic acid 4-chlorobenzoic acid, calcium(2:1) salt 4-chlorobenzoic acid, mercury(+1) salt 4-chlorobenzoic acid, mercury(+2)(2:1) salt 4-chlorobenzoic acid, sodium salt 4-chlorobenzoic acid, sodium salt, 11C-labeled para-chlorobenzoic acid |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.